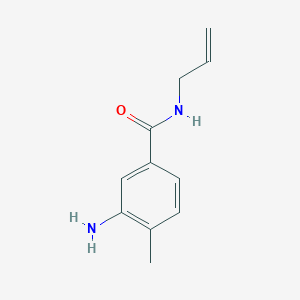

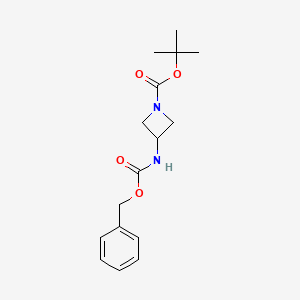

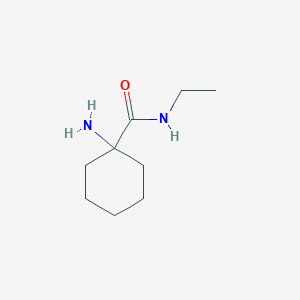

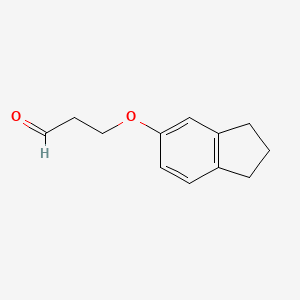

![molecular formula C12H15N3 B3072890 2-cyclopentyl-1H-benzo[d]imidazol-5-amine CAS No. 1017055-72-9](/img/structure/B3072890.png)

2-cyclopentyl-1H-benzo[d]imidazol-5-amine

Overview

Description

“2-cyclopentyl-1H-benzo[d]imidazol-5-amine” is a compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring. Imidazole is a five-membered ring that has two non-adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied. For instance, a therapeutic active Pd (ii) complex with the new (2- ((1H-benzo imidazol-2-yl)methylthio)-1H-benzo imidazol-5-yl) (phenyl)methanone ligand was designed and synthesized in good yield . Another study reported the synthesis of 1,4-diaryl-1H-imidazoles via a NHC-copper-catalyzed isocyanide insertion into alcohol .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using various techniques such as IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . For instance, a related compound, 5-chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-amine hydrobromide, has a molecular weight of 316.63 .Chemical Reactions Analysis

Benzimidazole and its derivatives show a broad range of chemical reactions. For example, imidazole is an amphoteric compound, meaning it can react both as an acid and a base . It is also known to undergo various reactions such as oxidation, condensation, and cycloaddition .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications

Synthesis and Antimicrobial Activity

2-cyclopentyl-1H-benzo[d]imidazol-5-amine and its derivatives have been actively studied for their antimicrobial properties. For instance, Reddy et al. (2010) synthesized a series of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines and evaluated their antibacterial and antifungal activity against clinical isolates of Gram-positive and Gram-negative bacteria. Some of these hybrids exhibited antibacterial activity comparable to standard Streptomycin and Benzyl penicillin and antifungal activity against Fluconazole (Reddy & Reddy, 2010).

Catalytic Applications in Synthesis

The compound and its analogs have been used as intermediates in complex chemical syntheses, demonstrating their versatility in organic chemistry. Veltri et al. (2018) presented a carbonylative approach to synthesize functionalized 1H-benzo[d]imidazo[1,2-a]imidazoles, highlighting the use of this compound in novel synthetic pathways (Veltri et al., 2018).

Anti-inflammatory and Antioxidant Properties

Researchers have explored the biological activity of this compound derivatives. Shankar et al. (2017) synthesized a series of 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analogs and evaluated their anti-inflammatory and antioxidant properties. One of the compounds exhibited potent anti-inflammatory activity, and several others showed appreciable activity against cyclooxygenase-2 enzyme and good DPPH scavenging activity (Shankar et al., 2017).

Applications in Medicinal Chemistry

The structural versatility of this compound makes it a valuable compound in the design of potential therapeutic agents. Deau et al. (2015) reported the synthesis and evaluation of compounds derived from this compound as dual 5-HT7/5-HT2A serotonin receptors ligands, highlighting their potential in CNS-related therapies (Deau et al., 2015).

Mechanism of Action

While the specific mechanism of action for “2-cyclopentyl-1H-benzo[d]imidazol-5-amine” is not mentioned in the retrieved papers, benzimidazole derivatives are known to exhibit a wide range of biological activities. They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

Benzimidazole and its derivatives have become an important synthon in the development of new drugs due to their broad range of chemical and biological properties . Therefore, the future research directions could involve exploring more biological activities of “2-cyclopentyl-1H-benzo[d]imidazol-5-amine” and its derivatives, and developing them into potential drugs.

properties

IUPAC Name |

2-cyclopentyl-3H-benzimidazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c13-9-5-6-10-11(7-9)15-12(14-10)8-3-1-2-4-8/h5-8H,1-4,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEHWBUFEYZJLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=NC3=C(N2)C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

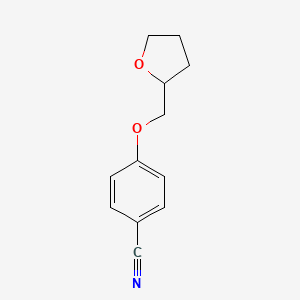

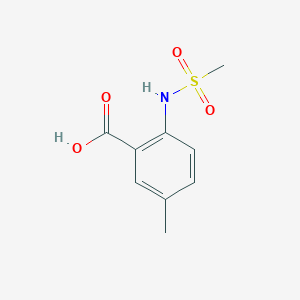

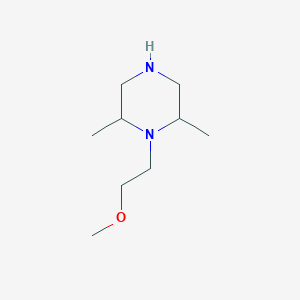

![6-[(Prop-2-en-1-yl)amino]pyridine-3-carbonitrile](/img/structure/B3072813.png)